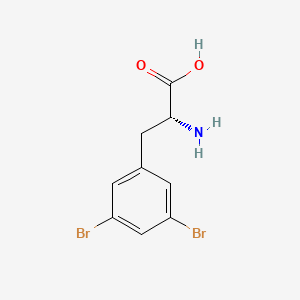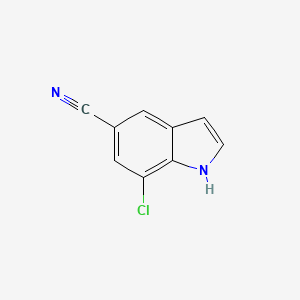
3,5-Dibromo-d-phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dibromo-d-phenylalanine is a halogenated derivative of the aromatic amino acid d-phenylalanine It is characterized by the presence of two bromine atoms at the 3 and 5 positions on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-d-phenylalanine typically involves the bromination of d-phenylalanine. One common method is the direct bromination of d-phenylalanine using bromine in the presence of a suitable solvent, such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow bromination processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents.
化学反応の分析
Types of Reactions
3,5-Dibromo-d-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove the bromine atoms, yielding d-phenylalanine or other reduced products.
Substitution: The bromine atoms can be substituted with other functional groups, such as amino or hydroxyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or hydroxide ions (OH-) are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: d-Phenylalanine or other reduced products.
Substitution: Amino or hydroxyl-substituted derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its effects on glutamatergic transmission and potential neuroprotective properties.
Medicine: Explored for its potential therapeutic applications in treating neurological disorders, such as stroke and seizures
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
3,5-Dibromo-d-phenylalanine exerts its effects by modulating glutamatergic transmission. It acts as a partial agonist at N-methyl-d-aspartate (NMDA) receptors, reducing glutamate release and blocking α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)/kainate receptors . This modulation of glutamatergic synaptic transmission is believed to underlie its neuroprotective and therapeutic effects.
類似化合物との比較
Similar Compounds
3,5-Dibromo-l-phenylalanine: A similar compound with the same bromination pattern but different stereochemistry.
4-Amino-3,5-dibromo-d-phenylalanine: Another derivative with an additional amino group at the 4 position.
Uniqueness
3,5-Dibromo-d-phenylalanine is unique due to its specific bromination pattern and its ability to modulate multiple glutamatergic receptors. This polyvalent modulation distinguishes it from other compounds that may only target a single receptor type.
特性
分子式 |
C9H9Br2NO2 |
|---|---|
分子量 |
322.98 g/mol |
IUPAC名 |
(2R)-2-amino-3-(3,5-dibromophenyl)propanoic acid |
InChI |
InChI=1S/C9H9Br2NO2/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m1/s1 |
InChIキー |
JDHBRWDIELMBHR-MRVPVSSYSA-N |
異性体SMILES |
C1=C(C=C(C=C1Br)Br)C[C@H](C(=O)O)N |
正規SMILES |
C1=C(C=C(C=C1Br)Br)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-({1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}amino)propan-2-ol](/img/structure/B12279512.png)


![6-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B12279522.png)



![{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}(phenyl)acetic acid](/img/structure/B12279537.png)
![5-(Chloromethyl)-1,2,3-tris[(4-dodecoxyphenyl)methoxy]benzene](/img/structure/B12279548.png)

![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}thiophene-3-carboxamide](/img/structure/B12279562.png)


![ethyl5-amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B12279581.png)
